molecular formula C19H18FN5O2S B2423631 N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921515-36-8

N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2423631
CAS No.: 921515-36-8
M. Wt: 399.44
InChI Key: OWKOLCZRTATGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O2S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging and Diagnostic Applications

The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives has been explored for potential use in Positron Emission Tomography (PET) tracers. These tracers are designed for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), offering new avenues for molecular imaging and diagnosis in various medical conditions (Gao, Wang, & Zheng, 2016).

Antifungal and Apoptotic Effects

A study focusing on the antifungal and apoptotic effects of triazole-oxadiazole compounds against various Candida species discovered that specific derivatives exhibited potent antifungal activity. Moreover, compound 4i demonstrated an apoptotic effect on four Candida species, suggesting its potential application in treating fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antioxidant and Anticancer Activities

Research into 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has revealed significant antioxidant and anticancer properties. Some compounds demonstrated antioxidant activity superior to ascorbic acid, and others showed pronounced cytotoxic effects against specific cancer cell lines, indicating their potential use in cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antimicrobial and Antibacterial Properties

Several studies have synthesized and tested the antimicrobial activities of novel compounds bearing the imidazo[2,1-b]thiazole and related moieties. These compounds have shown promising results against various microbial strains, indicating their potential in developing new antimicrobial and antibacterial agents. Specific compounds have demonstrated potent antimicrobial activities, highlighting the potential for new therapeutic options (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011), (Güzeldemirci & Küçükbasmacı, 2010).

Cytotoxic and Antitumor Properties

Synthesis of novel compounds with the imidazo[2,1-b]thiazole structure has led to the discovery of derivatives with notable cytotoxic and antitumor activities. These compounds were found to inhibit the growth of specific cancer cell lines, suggesting their potential application in cancer therapy (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020), (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-27-14-8-6-13(7-9-14)24-10-11-25-18(24)22-23-19(25)28-12-17(26)21-16-5-3-2-4-15(16)20/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKOLCZRTATGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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